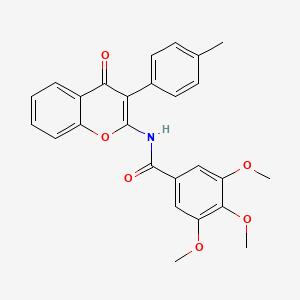![molecular formula C10H11F3N2O B2553667 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 750599-20-3](/img/structure/B2553667.png)
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical entity that can be presumed to have an acetamide group linked to a phenyl ring substituted with a trifluoromethyl group, and a methylamino group. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide moieties and various substitutions on the phenyl ring are discussed, which can provide insights into the chemistry of such compounds.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves condensation reactions. For instance, the synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide derivatives was achieved using microwave-assisted solid-state synthesis, which involved the condensation of N-acylisatin or N-propionylisatin with various aniline derivatives . Similarly, novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by condensation reactions between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods suggest that the synthesis of this compound could potentially be carried out through similar condensation reactions, possibly involving a suitable trifluoromethyl-substituted aniline and a methylamino acetamide precursor.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the molecular structures of certain acetamide derivatives were confirmed by X-ray single-crystal diffraction, and their intermolecular interactions were evaluated by DFT/B3LYP calculations . The structure of N-(2-Methylphenyl)acetamide was described as having the acetamide unit slightly twisted with respect to the 2-methylphenyl substituent . These findings suggest that the molecular structure of this compound would likely show similar characteristics, with potential twisting between the acetamide group and the substituted phenyl ring.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the antimicrobial activity of certain acetamide derivatives was evaluated, indicating that these compounds can interact with biological targets . The presence of a trifluoromethyl group in the compound of interest could influence its reactivity, potentially making it more electrophilic and reactive towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can vary widely depending on their substitution patterns. The provided papers do not directly discuss the properties of this compound, but they do provide insights into the properties of structurally related compounds. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed linearly extended conformations and specific interplanar angles between amide groups . These structural details can influence properties such as solubility, melting point, and stability. The presence of a trifluoromethyl group in the compound of interest is likely to increase its lipophilicity and could affect its boiling point and solubility in organic solvents.
科学的研究の応用
Anticonvulsant Potential
- Research Insight : Some studies have identified compounds structurally related to 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide demonstrating significant anticonvulsant activities. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides and their derivatives, which are structurally similar, have been found effective against seizures induced in mice and rats, highlighting the anticonvulsant potential of these compounds (Camerman et al., 2005).
Synthesis and Structural Studies
- Research Insight : The synthesis and structural analysis of similar compounds to this compound have been extensively studied. These studies provide insights into the molecular structure, which is essential for understanding the pharmacological properties of these compounds (Zhong-cheng & Wan-yin, 2002).
Antimicrobial Applications
- Research Insight : Some derivatives of this compound have shown antimicrobial properties. For example, certain acetamido phenyl acetamide derivatives demonstrated significant inhibitory effects against bacteria and fungi, indicating their potential use in antimicrobial therapy (Ghazzali et al., 2012).
Potential in Herbicide Development
- Research Insight : Related acetamide compounds have been studied for their use as herbicides. These studies show the potential application of similar compounds in agricultural practices for controlling weed growth (Swisher & Kapuśta, 1980).
特性
IUPAC Name |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13/h2-5,14H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFQIOMHGADMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

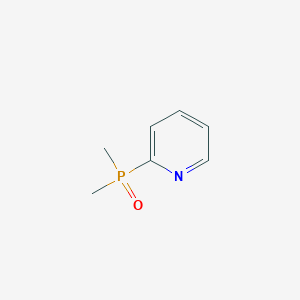
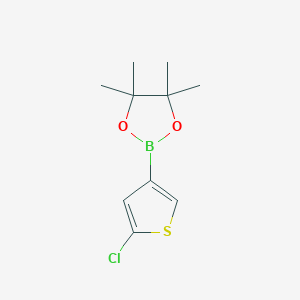
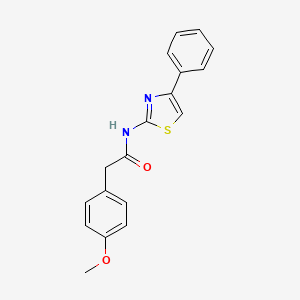
![N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553589.png)
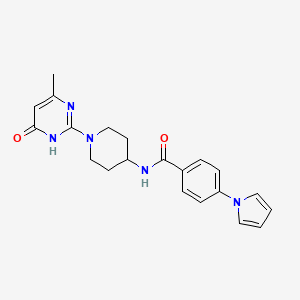
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2553591.png)
![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)
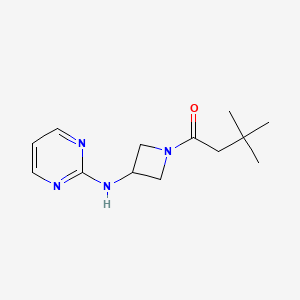
![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)
![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)
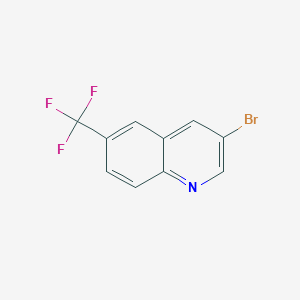
![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

